molecular formula C16H21NO2 B1148141 Unii-6wjy4C4bcq CAS No. 53898-64-9

Unii-6wjy4C4bcq

Cat. No.: B1148141
CAS No.: 53898-64-9
M. Wt: 259.35
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Unii-6wjy4C4bcq typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: The bicyclic structure is often synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile under controlled conditions.

    Introduction of the carboxylic acid group: This step usually involves the oxidation of a suitable precursor to introduce the carboxylic acid functionality.

    Attachment of the fluorophenyl group: The fluorophenyl group is typically introduced through a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with an appropriate nucleophile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Unii-6wjy4C4bcq can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reaction conditions and the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced derivatives.

    Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often employed.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under mild conditions to preserve the integrity of the bicyclic core.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted fluorophenyl derivatives.

Scientific Research Applications

Unii-6wjy4C4bcq has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, including its ability to modulate specific biological pathways.

    Industry: In industrial applications, this compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Unii-6wjy4C4bcq involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group plays a crucial role in these interactions, often enhancing the compound’s binding affinity and specificity. The bicyclic structure also contributes to the compound’s stability and overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    RTI-111: Another compound with a similar bicyclic structure but different substituents.

    RTI-112: Features a different aromatic group, leading to distinct chemical properties.

    RTI-113: Contains a different functional group, affecting its reactivity and applications.

Uniqueness

Unii-6wjy4C4bcq stands out due to its specific combination of a fluorophenyl group and a bicyclic core, which imparts unique chemical and biological properties. This combination makes it particularly valuable in the development of new pharmaceuticals and other advanced materials.

Properties

IUPAC Name

(1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO2/c1-17-11-6-7-13(17)14(15(18)19)12(8-11)9-2-4-10(16)5-3-9/h2-5,11-14H,6-8H2,1H3,(H,18,19)/t11-,12+,13+,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVJURKSCUOSRS-DGAVXFQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53898-64-9
Record name RTI-104
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053898649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RTI-104
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WJY4C4BCQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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